N~1~-BENZYL-2-{[5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE
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Overview
Description
N~1~-BENZYL-2-{[5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a pyrazolopyrimidine core, a methoxyphenyl group, and a trifluoromethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of N1-BENZYL-2-{[5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolopyrimidine core through cyclization reactions, followed by the introduction of the methoxyphenyl and trifluoromethyl groups via substitution reactions. The final step involves the coupling of the hydrazinecarbothioamide moiety to the benzyl group under specific reaction conditions, such as the use of appropriate solvents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
N~1~-BENZYL-2-{[5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions vary based on the type of reaction and the specific reagents used.
Scientific Research Applications
N~1~-BENZYL-2-{[5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the development of new molecules with potential biological activities.
Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is explored for its applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-BENZYL-2-{[5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the inhibition or activation of specific biochemical processes. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
N~1~-BENZYL-2-{[5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE can be compared with other similar compounds, such as:
Pyrazolopyrimidine derivatives: These compounds share the core structure but differ in the substituents attached to the core, leading to variations in their biological activities and applications.
Trifluoromethylated compounds: Compounds with trifluoromethyl groups often exhibit unique pharmacokinetic properties, such as increased metabolic stability and membrane permeability.
Hydrazinecarbothioamide derivatives: These compounds are known for their potential as therapeutic agents due to their ability to interact with various biological targets.
The uniqueness of N1-BENZYL-2-{[5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-3-[[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonyl]amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N6O2S/c1-34-16-9-7-15(8-10-16)18-11-19(23(24,25)26)32-20(29-18)17(13-28-32)21(33)30-31-22(35)27-12-14-5-3-2-4-6-14/h2-10,13,18-19,29H,11-12H2,1H3,(H,30,33)(H2,27,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUQKWZWXDXSIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(N3C(=C(C=N3)C(=O)NNC(=S)NCC4=CC=CC=C4)N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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